An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(o-tolyl)methanamine
An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(o-tolyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(o-tolyl)methanamine is a substituted benzylamine derivative. This technical guide provides a consolidated overview of its known chemical and physical properties, a plausible experimental protocol for its synthesis via reductive amination, and a discussion of its analytical characterization. It is important to note that, based on a comprehensive review of publicly available scientific literature and chemical databases, there is currently no published information regarding the biological activity or specific signaling pathways of N-Methyl-1-(o-tolyl)methanamine. This document aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this compound.
Chemical and Physical Properties
N-Methyl-1-(o-tolyl)methanamine, also known as N-methyl(2-methylphenyl)methanamine, is an organic compound with the chemical formula C9H13N.[1] Limited experimental data for this specific isomer is available. The following tables summarize the known and predicted properties of N-Methyl-1-(o-tolyl)methanamine and its isomers for comparative analysis.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | N-Methyl-1-(o-tolyl)methanamine | N/A |
| Synonym(s) | N-methyl(2-methylphenyl)methanamine; 2-Methyl-N-methylbenzylamine | [2][3] |
| CAS Number | 874-33-9 | [1][2] |
| Molecular Formula | C9H13N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥97% | [2] |
| InChI Key | YMWQUYQBTXWNAH-UHFFFAOYSA-N | [2] |
Table 2: Physical Properties (Experimental and Comparative Data)
| Property | N-Methyl-1-(o-tolyl)methanamine | N-Methyl-1-(m-tolyl)methanamine | N-Methyl-1-(p-tolyl)methanamine |
| Boiling Point | No data available | 90-92 °C at 15 mmHg | No data available |
| Density | No data available | 0.9 g/mL | No data available |
| Refractive Index | No data available | No data available | No data available |
| Physical Form | Liquid | Liquid | Colorless to light-yellow liquid |
| Storage Temperature | Room temperature, inert atmosphere, dark place | No data available | Refrigerator; 2-8°C, inert atmosphere, dark place |
Note: Data for the o-tolyl isomer is notably absent from readily available sources. The data for the m-tolyl and p-tolyl isomers are provided for context and as a potential estimation reference.
Synthesis Methodology
The most common and efficient method for the synthesis of N-substituted benzylamines like N-Methyl-1-(o-tolyl)methanamine is through reductive amination.[4][5] This two-step, one-pot reaction involves the formation of an imine from an aldehyde (o-tolualdehyde) and an amine (methylamine), followed by the in-situ reduction of the imine to the corresponding secondary amine.[5][6]
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on established methods for reductive amination and should be optimized for specific laboratory conditions.
Materials:
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o-Tolualdehyde
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Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
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Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol or other suitable protic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
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Diethyl ether or ethyl acetate
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Hydrochloric acid (for salt formation, if desired)
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Saturated aqueous sodium bicarbonate solution
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-tolualdehyde (1.0 equivalent) in methanol. To this solution, add a solution of methylamine (1.0-1.2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by TLC or GC-MS.
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Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.0-1.5 equivalents) is added portion-wise, ensuring the temperature remains below 20°C. Caution: Hydrogen gas is evolved. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
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Work-up: The solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent such as diethyl ether or ethyl acetate. The aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Methyl-1-(o-tolyl)methanamine.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
Diagram 1: Synthesis Workflow for N-Methyl-1-(o-tolyl)methanamine
Caption: A generalized workflow for the synthesis of N-Methyl-1-(o-tolyl)methanamine via reductive amination.
Analytical Characterization
Table 3: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl group, a singlet for the benzylic CH2 protons, a singlet for the N-methyl protons, and a singlet for the tolyl methyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the tolyl methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (135.21 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |
For reference, spectral data for the related compound N-methyl-N-(o-tolyl)acetamide (the acetylated derivative) has been reported, which could provide some guidance on the expected chemical shifts for the tolyl group.[7]
Biological Activity and Signaling Pathways
A comprehensive search of scientific databases and literature reveals no specific studies on the biological activity, pharmacology, or mechanism of action of N-Methyl-1-(o-tolyl)methanamine. The broader class of N-substituted benzylamines encompasses compounds with diverse pharmacological properties, including potential interactions with monoamine oxidase (MAO) and various receptors.[8] However, without experimental data, any discussion of the biological effects of N-Methyl-1-(o-tolyl)methanamine would be purely speculative.
Diagram 2: Logical Relationship - Lack of Biological Data
Caption: A diagram illustrating the current lack of published biological data for N-Methyl-1-(o-tolyl)methanamine.
Conclusion
N-Methyl-1-(o-tolyl)methanamine is a readily synthesizable compound via reductive amination. This guide provides the available physicochemical data and a generalized synthetic protocol to aid researchers in its preparation and characterization. The complete absence of biological data in the public domain highlights a significant knowledge gap. Further research is warranted to elucidate the potential pharmacological profile of this compound and to explore its structure-activity relationships within the broader class of substituted benzylamines. This could be a promising area for novel drug discovery and development efforts.
References
- 1. 001chemical.com [001chemical.com]
- 2. N-Methyl-1-(o-tolyl)methanamine | 874-33-9 [sigmaaldrich.com]
- 3. N-Methyl-1-(o-tolyl)methanamine - CAS:874-33-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. DSpace [open.bu.edu]
- 7. rsc.org [rsc.org]
- 8. Benzylamine - Wikipedia [en.wikipedia.org]
